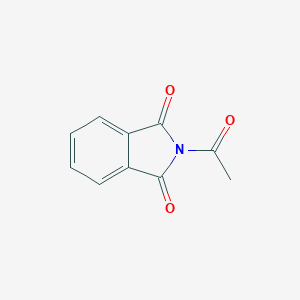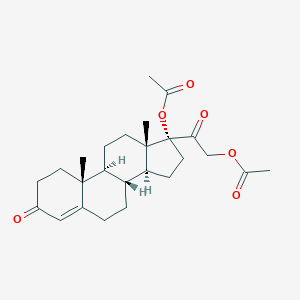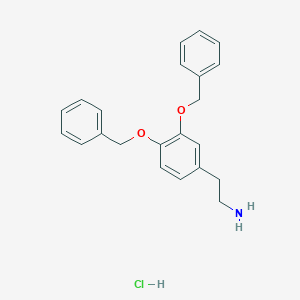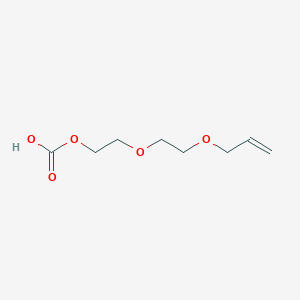
2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate is an organic compound with the molecular formula C8H14O5 and a molecular weight of 190.19 g/mol. This compound is known for its unique structure, which includes an allyl group and a carbonate ester. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate typically involves the reaction of allyl alcohol with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrogen carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of allyl alcohol and ethylene carbonate into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester to alcohols.
Substitution: The allyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and diols.
Substitution: Substituted allyl derivatives.
Scientific Research Applications
2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate involves its reactivity with various biological and chemical targets. The allyl group can participate in radical reactions, while the carbonate ester can undergo hydrolysis to release carbon dioxide and alcohols. These reactions are mediated by specific enzymes and catalysts, which facilitate the conversion of the compound to its active forms.
Comparison with Similar Compounds
Similar Compounds
2-(2-Prop-2-enoxyethoxy)ethanol: Similar structure but lacks the carbonate ester group.
2-(2-Prop-2-enoxyethoxy)ethyl acetate: Contains an acetate ester instead of a carbonate ester.
2-(2-Prop-2-enoxyethoxy)ethyl methacrylate: Features a methacrylate ester group.
Uniqueness
2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate is unique due to its combination of an allyl group and a carbonate ester, which imparts distinct reactivity and functional properties. This makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(2-prop-2-enoxyethoxy)ethyl hydrogen carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-2-3-11-4-5-12-6-7-13-8(9)10/h2H,1,3-7H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHOSZMDGMWRSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCOC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)
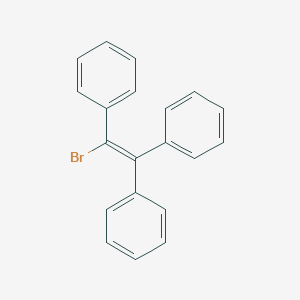
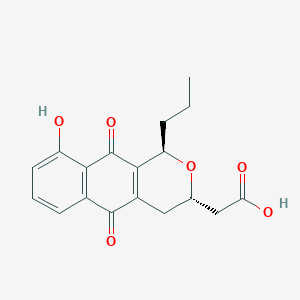
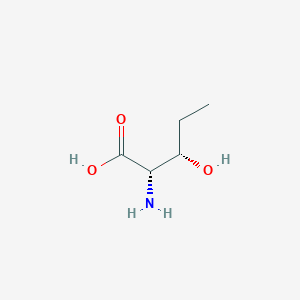

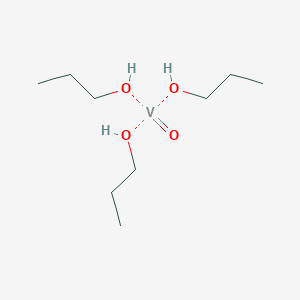
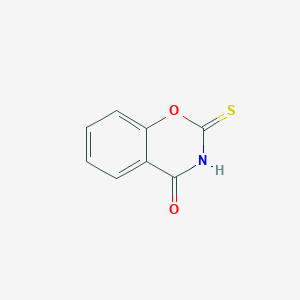
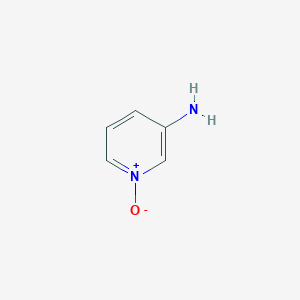
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)
